Bienvenue dans la boutique en ligne BenchChem!

6,8-difluoro-2H-chromene-3-carbonitrile

P2Y6 receptor antagonism inflammation cancer

6,8-Difluoro-2H-chromene-3-carbonitrile (CAS 1043421-43-7) is a fluorinated heterocyclic building block belonging to the 2H-chromene-3-carbonitrile class, distinguished by a dual fluorine substitution at the 6- and 8-positions on the benzopyran ring. The chromene-3-carbonitrile core is widely recognized as a privileged scaffold in medicinal chemistry for kinase inhibition, tyrosinase inhibition, and receptor antagonism, but its pharmaceutical utility frequently depends on precise halogenation patterns that modulate electronic character, lipophilicity, metabolic stability, and target selectivity.

Molecular Formula C10H5F2NO
Molecular Weight 193.15 g/mol
Cat. No. B8339341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-2H-chromene-3-carbonitrile
Molecular FormulaC10H5F2NO
Molecular Weight193.15 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C(=CC(=C2)F)F)C#N
InChIInChI=1S/C10H5F2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2
InChIKeyIUSDGKMRLNYAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-2H-chromene-3-carbonitrile – Core Scaffold Identity, Fluorination-Driven Property Differentiation, and Strategic Procurement Rationale


6,8-Difluoro-2H-chromene-3-carbonitrile (CAS 1043421-43-7) is a fluorinated heterocyclic building block belonging to the 2H-chromene-3-carbonitrile class, distinguished by a dual fluorine substitution at the 6- and 8-positions on the benzopyran ring . The chromene-3-carbonitrile core is widely recognized as a privileged scaffold in medicinal chemistry for kinase inhibition, tyrosinase inhibition, and receptor antagonism, but its pharmaceutical utility frequently depends on precise halogenation patterns that modulate electronic character, lipophilicity, metabolic stability, and target selectivity [1]. The 6,8-difluoro substitution pattern represents a specific structural isomer within the fluorinated chromene carbonitrile family: unlike mono-fluorinated (e.g., 6-fluoro or 8-fluoro) or alternative difluoro regioisomers (e.g., 5,7-difluoro), the 6,8-arrangement positions two electron-withdrawing fluorine atoms in a meta relationship on the benzo ring, creating a unique electrostatic profile that directly impacts molecular recognition and off-target liability [2]. This compound is commercially available from multiple suppliers with typical purity ≥95% (HPLC) .

Why Mono-Fluorinated or Non-Fluorinated 2H-Chromene-3-carbonitriles Cannot Substitute for the 6,8-Difluoro Isomer Without Performance Penalty


The 2H-chromene-3-carbonitrile scaffold is not a commodity building block where one halogenation variant freely replaces another. Fluorine substitution position and count dictate both on-target potency and off-target selectivity: in the P2Y6 receptor antagonist series, halogen placement at the 5, 7, or 8 positions alone reduced target affinity, whereas the 6-fluoro analogue 11 retained potency in the 1–2 µM range [1]. Critically, the 6,8-difluoro analogue 27 (IC50 2.99 µM at human P2Y6R) was the only member of the series tested that lacked off-target activities across 45 screening sites, including biogenic amine receptors that trapped earlier mono-substituted analogues [1]. Similarly, in Src kinase inhibition, 4-aryl-4H-chromene-3-carbonitrile derivatives showed IC50 values spanning 11.1–18.3 µM depending on aryl substitution pattern, demonstrating that even remote modifications on the chromene core can dramatically alter kinase selectivity profiles [2]. A procurement decision to interchange a 6-fluoro or unsubstituted chromene carbonitrile for the 6,8-difluoro variant therefore carries measurable risk of losing a validated selectivity advantage that has been experimentally demonstrated in receptor profiling assays.

Quantitative Comparator Evidence: Where 6,8-Difluoro-2H-chromene-3-carbonitrile Demonstrates Measurable Differentiation


P2Y6 Receptor Affinity and Selectivity: 6,8-Difluoro Analogue 27 vs. 6-Fluoro Analogue 11 – Off-Target Cleanliness as the Decisive Differentiation Factor

In a head-to-head SAR study of multiply substituted 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists, the 6,8-difluoro analogue 27 displayed an IC50 of 2.99 µM against human P2Y6R in calcium mobilization assays using astrocytoma cells [1]. The 6-fluoro analogue 11 showed comparable potency (1–2 µM range), but when both compounds were screened against a panel of 45 off-target sites, analogue 11 exhibited one weak off-target activity at the σ2 receptor, while the 6,8-difluoro variant 27 showed no off-target binding whatsoever [1]. Earlier-generation analogues in this series (including non-difluorinated congeners) had been found to bind biogenic amine receptors, a liability eliminated by the 6,8-difluoro substitution pattern [1]. At the mouse P2Y6R ortholog, compound 27 retained measurable affinity (IC50 17.8 µM), whereas most other analogues in the series dropped below 20 µM [1].

P2Y6 receptor antagonism inflammation cancer

Predicted Lipophilicity Elevation: 6,8-Difluoro-2H-chromene-3-carbonitrile vs. Unsubstituted 2H-Chromene-3-carbonitrile – Impact on Membrane Permeability and Pharmacokinetic Potential

The unsubstituted 2H-chromene-3-carbonitrile (CAS 57543-66-5) has a reported calculated LogP of 2.58 (ACD/LogP) and a LogD (pH 7.4) of 2.45 . While experimentally determined LogP for the exact 6,8-difluoro-2H-chromene-3-carbonitrile target compound has not been published, the closely related 6,8-difluoro-2H-chromene (lacking the 3-carbonitrile) has a calculated LogP of 2.46 . The electron-withdrawing nature of both the -CN group and the two fluorine atoms is expected to further modulate the overall lipophilicity relative to the non-fluorinated scaffold. In general, strategic fluorination of chromene scaffolds is employed to tune LogD within the optimal range for CNS penetration or oral bioavailability, and the 6,8-difluoro arrangement has been specifically identified as a design element that enhances metabolic stability without excessive lipophilicity increase [1].

drug design lipophilicity ADME

Scalable Synthetic Accessibility from 3,5-Difluorosalicylaldehyde: Demonstrated Multi-Gram Preparation Supporting Procurement Feasibility

A patent-described procedure (US 7,955,664 B2) starting from 3,5-difluorosalicylaldehyde (84 g, 0.531 mol) and acrylonitrile (850 mL) with DABCO catalysis at 75 °C yields 6,8-difluoro-2H-chromene-3-carbonitrile in sufficient purity for subsequent reactions after a simple filtration through silica gel [1]. This demonstrates that the compound can be prepared at multi-gram to kilogram scale from commercially available precursors without requiring chromatographic purification. In contrast, many alternative chromene-3-carbonitrile regioisomers require multi-step protection/deprotection sequences or expensive fluorinating agents, which can impact supply reliability and cost for procurement at research or preclinical scale.

synthesis scale-up procurement

Class-Level Src Kinase Inhibitory Potential: Contextualizing the Chromene-3-carbonitrile Scaffold's Activity Landscape for Halogen Optimization

In a series of 23 4-aryl-4H-chromene-3-carbonitrile derivatives evaluated for Src kinase inhibition, the most potent compounds (4c, 4h, 4i, 4k) showed IC50 values ranging from 11.1 to 18.3 µM [1]. Compound 4c displayed notable Src selectivity over EGFR (IC50 > 300 µM), Csk (IC50 = 101.7 µM), and Lck (IC50 = 46.8 µM), demonstrating that the chromene-3-carbonitrile core can achieve selectivity windows exceeding 27-fold [1]. While these data are for 4-aryl-substituted 4H-chromene derivatives rather than the 2H-chromene target compound, they establish the scaffold's intrinsic kinase selectivity potential. The 6,8-difluoro substitution of the 2H-chromene analogue is expected to further modulate kinase selectivity through altered electronic distribution, as fluorine substitution has been shown to impact Src binding in related chromene systems [1]. Direct Src IC50 data for the target compound has not been reported and would be required to quantify differentiation from the published 4H-chromene derivatives.

Src kinase anticancer kinase selectivity

Tyrosinase Inhibitory Activity in 4H-Chromene-3-carbonitrile Series: Competitive Inhibition Benchmarked Against Kojic Acid

A recent study of 15 novel 4H-chromene-3-carbonitrile derivatives (6a-o) identified compound 6f as the most potent tyrosinase inhibitor with IC50 = 35.38 ± 2.12 µM and competitive inhibition kinetics (Ki = 16.15 µM), compared to the positive control kojic acid [1]. Molecular docking and dynamics simulations further demonstrated that the R-enantiomer of 6f exhibited superior binding stability compared to the S-enantiomer, with lower RMSD deviation and sustained interactions with key active-site histidine residues [1]. The 6,8-difluoro substitution in the target compound (a 2H-chromene rather than a 4H-chromene) provides a structurally differentiated scaffold that could be elaborated with analogous 4-aryl substituents to explore whether the difluoro pattern enhances tyrosinase binding relative to the non-fluorinated 4H-series compounds.

tyrosinase inhibition hyperpigmentation melanogenesis

Liquid Crystal Intermediate Application: Chroman/Chromene Scaffold Utility in Mesogenic Material Design

Patent US 7,955,664 B2 specifically discloses 6,8-difluoro-2H-chromene-3-carbonitrile as a chromene intermediate (type w21) for the synthesis of substituted chromans used in liquid-crystalline media [1]. The difluoro substitution pattern on the chromene ring influences the dielectric anisotropy, viscosity, and phase transition temperatures of the final mesogenic compounds, which are critical performance parameters in display and optical device applications [1]. The chromene double bond serves as a hydrogenation precursor to the corresponding chroman, providing a synthetic entry point that is distinct from directly fluorinated chroman alternatives that may require harsher fluorination conditions [1].

liquid crystals materials chemistry fluorinated intermediates

High-Impact Application Scenarios for 6,8-Difluoro-2H-chromene-3-carbonitrile Based on Verified Differentiation Evidence


P2Y6 Receptor Antagonist Lead Optimization: Selectivity-Driven Medicinal Chemistry

Research groups pursuing P2Y6R antagonists for inflammatory disease, cancer, or neurodegenerative disorders should prioritize 6,8-difluoro-2H-chromene-3-carbonitrile as a core scaffold based on compound 27's demonstrated clean off-target profile (0/45 sites) and maintained hP2Y6R affinity (IC50 2.99 µM) [1]. Unlike the 6-fluoro analogue that retained σ2 receptor binding, the 6,8-difluoro variant completely eliminated off-target liabilities, making it the preferred starting point for lead optimization campaigns that require both potency and polypharmacology risk mitigation [1]. The compound is suitable for further SAR exploration at the 2-, 3-, and 4-positions while retaining the advantageous 6,8-difluoro substitution.

Fluorinated Liquid Crystal Intermediate for Display and Optical Material Development

Industrial materials laboratories developing fluorinated liquid crystal mixtures for display applications can utilize 6,8-difluoro-2H-chromene-3-carbonitrile as a chromene intermediate for hydrogenation to the corresponding 6,8-difluoro-chroman building block [2]. The patent literature explicitly defines this compound's role in the synthetic pathway to chroman-based mesogens, where the difluoro pattern contributes to dielectric anisotropy and phase behavior optimization [2]. The multi-gram synthetic procedure using 3,5-difluorosalicylaldehyde and acrylonitrile provides a reliable supply route for kilogram-scale procurement when advancing from bench-scale formulation testing to pilot production [2].

Kinase Inhibitor Scaffold Diversification: Src-Selective Probe Development

Medicinal chemistry teams working on Src kinase inhibitors can deploy 6,8-difluoro-2H-chromene-3-carbonitrile as a structurally distinct 2H-chromene isomer to complement existing 4H-chromene-3-carbonitrile-based Src inhibitor series [3]. The published 4H-chromene series demonstrated Src IC50 values of 11.1–18.3 µM with >27-fold selectivity over EGFR, establishing the scaffold's kinase selectivity potential [3]. The 2H-chromene isomer with 6,8-difluoro substitution offers an unexplored electronic landscape for kinase binding that could yield differentiated selectivity profiles. Note: direct Src inhibition data for the target compound remains a critical data gap that must be experimentally addressed.

Tyrosinase Inhibitor Discovery: 2H-Chromene Scaffold for Competitive Melanogenesis Modulation

Dermatology and cosmetic research programs targeting hyperpigmentation through tyrosinase inhibition can employ 6,8-difluoro-2H-chromene-3-carbonitrile to synthesize novel 2H-chromene-based inhibitors [4]. The 4H-chromene-3-carbonitrile class has already produced compound 6f, a competitive inhibitor with Ki = 16.15 µM that outperforms kojic acid [4]. The 6,8-difluoro-2H-chromene variant provides a structurally differentiated platform for developing tyrosinase inhibitors with potentially distinct binding kinetics, as the altered ring electronics and planarity may influence interactions with the enzyme's dicopper active site [4].

Quote Request

Request a Quote for 6,8-difluoro-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.